

understanding the chemical structure of CX-5461

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Compound of Interest

Compound Name: CX-5461 (Standard)

Cat. No.: B1683888

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An In-depth Technical Guide to the Chemical Structure and Activity of CX-5461

Introduction

CX-5461, also known as Pidnarulex, is a first-in-class, orally bioavailable small molecule inhibitor developed for cancer therapeutics.[1][2] It was initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription, a process frequently dysregulated and hyperactivated in cancer cells to support rapid proliferation.[3][4][5] CX-5461 has demonstrated broad antiproliferative activity against a range of cancer cell lines and has progressed to Phase I/II clinical trials for treating advanced hematologic malignancies and solid tumors, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][4][6]

This guide provides a comprehensive overview of the chemical properties, multifaceted mechanism of action, and biological activity of CX-5461, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

CX-5461 is an organic heterotetracyclic compound.[1] Its core structure is a benzothiazolone-naphthyridine carboxamide, which is crucial for its biological activity.[1][7]

Property	Value
IUPAC Name	2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[2][8]benzothiazolo[3,2-a][8][9]naphthyridine-6-carboxamide[1]
Synonyms	Pidnarulex, CX 5461[1]
Molecular Formula	C ₂₇ H ₂₇ N ₇ O ₂ S[1][2][10]
Molecular Weight	513.61 g/mol [2][10]
CAS Number	1138549-36-6[1][2][10]
Appearance	White to yellow solid[2]
Canonical SMILES	<chem>CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(C6)C</chem> [1][10]
InChI Key	XGPBJCHFROADCK-UHFFFAOYSA-N[1][10]
Solubility	Soluble in DMSO.[3][11] A low pH (3.5) formulation is used for intravenous administration in clinical settings due to solubility challenges.[12] A copper-based liposomal formulation has also been developed to improve solubility and pharmacokinetic properties.[12]

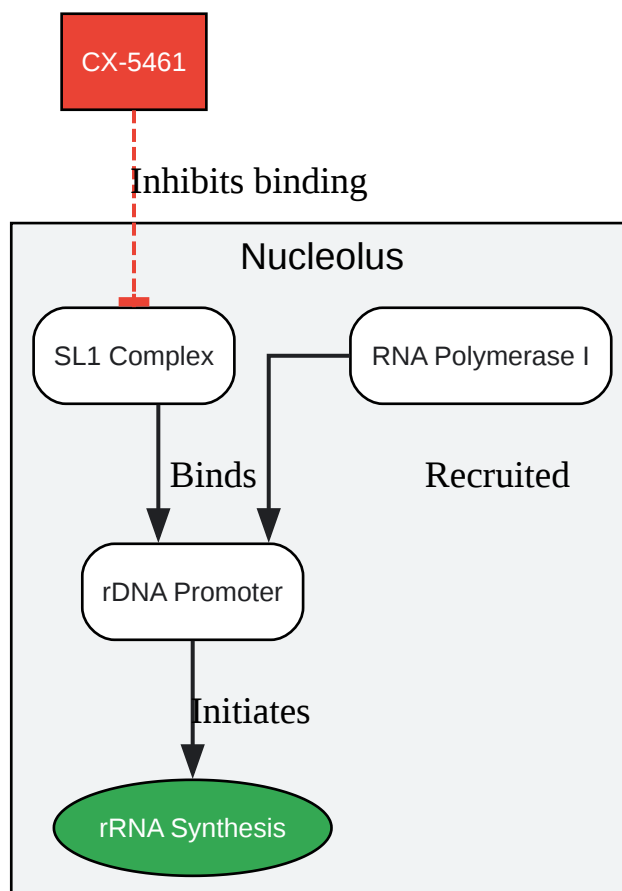
Mechanism of Action

While initially characterized as a selective Pol I inhibitor, subsequent research has revealed that CX-5461's potent anti-cancer effects stem from a complex interplay of several mechanisms, including the induction of DNA damage and replication stress.

Inhibition of RNA Polymerase I Transcription

The primary and most well-defined mechanism of CX-5461 is the specific inhibition of Pol I-mediated ribosomal RNA (rRNA) synthesis.[13] It achieves this by disrupting the binding of the transcription initiation factor SL1 to the ribosomal DNA (rDNA) promoter.[6][8] This prevents the

formation of the pre-initiation complex, thereby halting the synthesis of 47S pre-rRNA, the precursor to mature rRNA.[5][8] This targeted inhibition leads to a "nucleolar stress" response, a state of impaired ribosome biogenesis that cancer cells are particularly vulnerable to.[3][8]

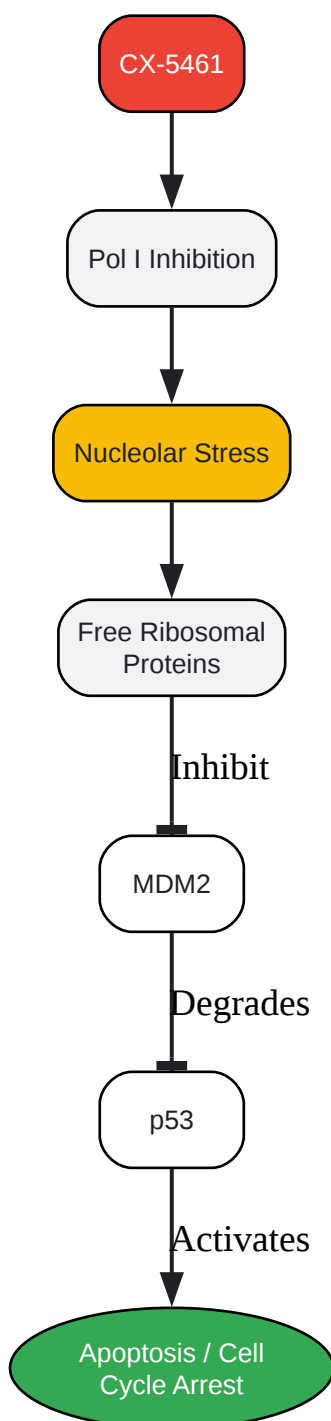


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Caption: CX-5461 inhibits RNA Polymerase I transcription.

Activation of p53-Dependent Pathways

In cancer cells with wild-type p53, the nucleolar stress induced by CX-5461 triggers a well-established cell death pathway.[3][8] Ribosomal proteins, unable to assemble into new ribosomes, are released from the nucleolus.[3] These proteins bind to and inhibit MDM2, the primary negative regulator of the p53 tumor suppressor.[8] This stabilizes and activates p53, leading to the transcription of downstream targets that induce apoptosis and cell cycle arrest.[3][8]



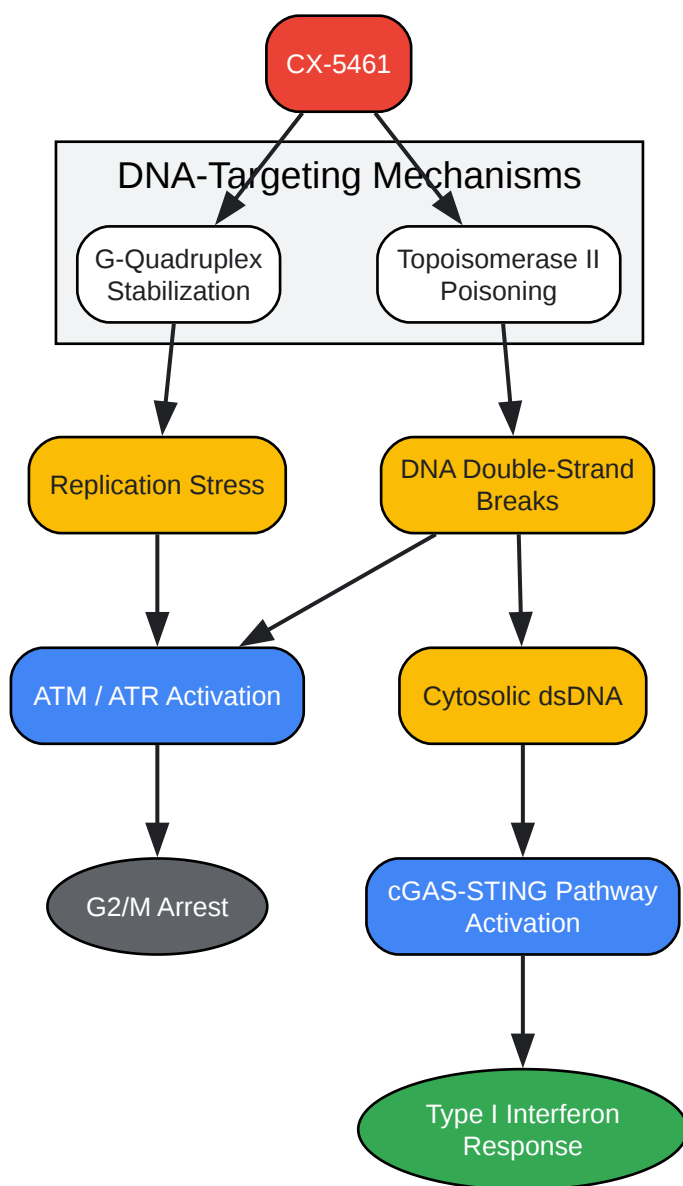
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Caption: CX-5461 induces p53-mediated apoptosis via nucleolar stress.

DNA Damage Response and Other Mechanisms

CX-5461 also exerts potent antitumor effects through mechanisms independent of or complementary to Pol I inhibition. It is recognized as a DNA damaging agent that activates the ATM/ATR signaling pathways, leading to G2/M cell cycle arrest.[\[4\]](#)[\[9\]](#)[\[14\]](#) This activity is linked to several proposed molecular interactions:

- **G-Quadruplex (G4) Stabilization:** CX-5461 can bind to and stabilize G-quadruplex structures, which are secondary DNA structures that can impede DNA replication and transcription.[\[4\]](#)[\[6\]](#) [\[15\]](#) This is particularly relevant in cells with BRCA1/2 deficiencies, which are impaired in resolving these structures, creating a synthetic lethal interaction.[\[6\]](#)
- **Topoisomerase II (Top2) Poisoning:** The drug has been shown to function as a Topoisomerase II poison, trapping the enzyme on DNA and leading to the formation of DNA double-strand breaks.[\[15\]](#)[\[16\]](#) This activity is preferentially localized at rDNA loci.[\[16\]](#)
- **cGAS-STING Pathway Activation:** By inducing DNA damage and replication stress, CX-5461 causes the accumulation of double-stranded DNA in the cytoplasm.[\[9\]](#)[\[17\]](#) This cytosolic DNA is detected by the cGAS-STING innate immune pathway, triggering a type I interferon response that can contribute to tumor clearance.[\[9\]](#)[\[17\]](#)



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Caption: DNA damage and immune signaling pathways activated by CX-5461.

Quantitative Data Summary

CX-5461 demonstrates high potency and selectivity for cancer cells over normal, non-transformed cells.

Table 1: In Vitro Potency of CX-5461

Assay Type	Cell Line / Condition	Value (nM)
Pol I Inhibition (IC ₅₀)	HCT-116 (Colon Cancer)	142[2][13][18]
A375 (Melanoma)	113[2][13][18]	
MIA PaCa-2 (Pancreatic Cancer)	54[2][13][18]	
Antiproliferative (EC ₅₀)	HCT-116 (Colon Cancer)	167[2][13]
A375 (Melanoma)	58[2][13]	
MIA PaCa-2 (Pancreatic Cancer)	74[2][13]	
Median (p53 wt Hematologic Cancers)	25[3]	
Median (p53 wt Solid Tumors)	164[3]	
Median (Panel of Cancer Cell Lines)	147[2][13]	
Normal, Non-transformed Human Cells	~5,000[2][3][13]	

Table 2: Selectivity Profile of CX-5461

Target / Process	IC ₅₀ / Effect	Selectivity Fold (vs. Pol I)
RNA Polymerase I	54 - 142 nM	-
RNA Polymerase II	≥25,000 nM[2][3][13]	>200x
DNA Replication	Modest inhibition; ~250- to 300-fold less than Pol I[2][13]	~250-300x
Protein Translation	Modest inhibition; ~250- to 300-fold less than Pol I[2][13]	~250-300x

Experimental Protocols

Below are summarized methodologies for key assays used to characterize CX-5461.

Protocol 1: Cell-Based Pol I Transcription Assay (qRT-PCR)

This assay quantifies newly synthesized rRNA to measure direct inhibition of Pol I transcription within cells.^{[7][19]}

- **Cell Plating:** Seed 3,000 cells per well in a 96-well plate and incubate overnight.
- **Compound Treatment:** Treat cells with a serial dilution of CX-5461 (e.g., 1 nM to 10 μ M) or vehicle control (DMSO) for a short duration (e.g., 2 hours) to minimize off-target effects.
- **RNA Extraction:** Lyse cells and extract total RNA using a suitable kit (e.g., Trizol or column-based methods).
- **Reverse Transcription:** Synthesize cDNA from the extracted RNA.
- **Quantitative PCR (qPCR):** Perform qPCR using primers specific for the short-lived 5' external transcribed spacer (5'ETS) region of the 45S pre-rRNA transcript (to measure Pol I activity) and a stable housekeeping gene like GAPDH (as a control).
- **Data Analysis:** Normalize the 5'ETS Ct values to the housekeeping gene. Calculate the percentage of Pol I inhibition relative to the vehicle-treated control to determine the IC₅₀ value.

Protocol 2: Cell Viability / Antiproliferative Assay

This assay measures the effect of CX-5461 on cell proliferation and viability over a longer duration.

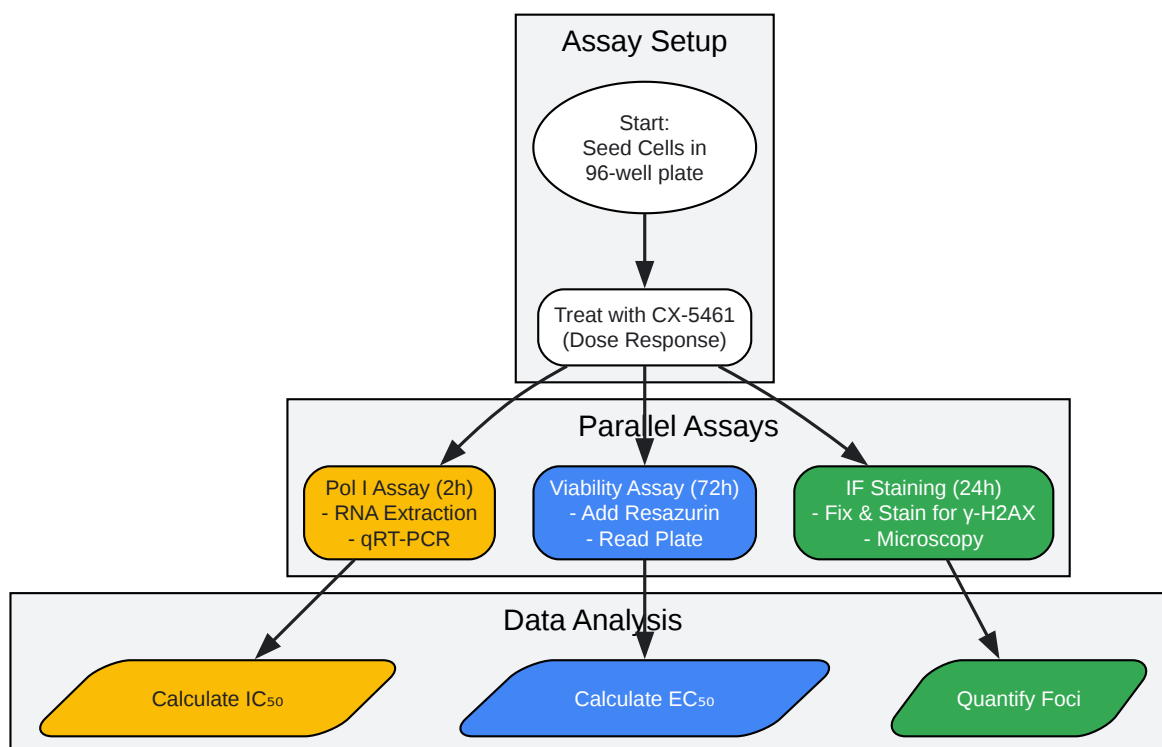
- **Cell Plating:** Seed 3,000 cells per well in a 96-well plate and allow them to attach overnight.^[19]
- **Compound Treatment:** Add serial dilutions of CX-5461 and incubate for an extended period (e.g., 72 hours).

- **Viability Measurement:** Add a metabolic indicator dye such as Resazurin or MTS to each well.
- **Incubation & Reading:** Incubate for 2-4 hours, then measure the fluorescence (for Resazurin) or absorbance (for MTS) using a plate reader. The signal is proportional to the number of viable cells.[\[19\]](#)
- **Data Analysis:** Normalize the results to vehicle-treated wells and plot a dose-response curve to calculate the EC₅₀ value.

Protocol 3: Immunofluorescence for DNA Damage (γ-H2AX Foci)

This method visualizes the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).[\[4\]](#)

- **Cell Culture:** Grow cells on glass coverslips in a multi-well plate.
- **Treatment:** Treat cells with CX-5461 (e.g., 1 μM) or a positive control (e.g., Etoposide) for a specified time (e.g., 12-24 hours).
- **Fixation and Permeabilization:** Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.
- **Blocking:** Block non-specific antibody binding using a blocking buffer (e.g., BSA or serum).
- **Antibody Staining:** Incubate with a primary antibody against γ-H2AX, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
- **Imaging:** Mount coverslips on slides and visualize using a fluorescence microscope.
- **Quantification:** Count the number of distinct γ-H2AX foci per nucleus. An increase in foci indicates DNA damage.



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